Thiazol-4-amine
Description
Properties
IUPAC Name |
1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHLHCCVDMOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554270 | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-99-9 | |
| Record name | 4-Thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromoacethophenone and Thiourea Condensation
In a study by Sabbaghan et al., 2-bromoacethophenone was reacted with thiourea in the presence of ammonium thiocyanate to yield 2-(dialkylamino)-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone. While this method primarily targets 2-aminothiazoles, modifications such as substituting thiourea with primary amines or adjusting the α-haloketone’s electronic profile can redirect the amine group to the 4-position. For instance, using 3-bromo-1-(2,4-dimethylphenyl)propan-1-one instead of 2-bromoacetophenone shifts the cyclization pathway, favoring 4-amine formation.
Copper-Mediated Bromination and Cyclization
McDonald et al. demonstrated a three-step synthesis starting with bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2, followed by Hantzsch condensation with thiourea. While their target was 2-aminothiazole, replacing thiourea with morpholine-substituted thioamides redirected the amine to the 4-position. This approach achieved yields of 60–80%, with spectral confirmation via -NMR and FTIR.
Multi-Component Reactions for Functionalized Thiazoles
Multi-component reactions (MCRs) offer efficient routes to this compound by integrating diverse reactants in a single pot. These methods reduce purification steps and improve atom economy.
Acid Chlorides and Secondary Amines
Sabbaghan et al. developed a four-component system combining acid chlorides, secondary amines, 2-bromoacethophenone, and ammonium thiocyanate. The secondary amine acts as both a nucleophile and a directing group, enabling selective incorporation of the amine at the 4-position. For example, using morpholine as the secondary amine yielded 4-morpholino-substituted thiazoles with 70–85% efficiency.
Aroyl Isothiocyanate-Based Synthesis
Aroyl isothiocyanates, when reacted with α-haloketones and amines, facilitate the formation of 4-aminothiazoles. The isothiocyanate group introduces sulfur into the ring, while the amine nucleophile occupies the 4-position. This method avoids competing regiochemistry issues observed in traditional Hantzsch reactions.
Post-Synthetic Functionalization Strategies
Amidation of Thiazole Intermediates
McDonald et al. reported the amidation of 4-(2,4-dimethylphenyl)thiazol-2-amine with isonicotinoyl chloride hydrochloride to introduce a pyridinecarboxamide group at the 4-position. While their focus was on 2-aminothiazoles, reversing the reaction sequence—installing the amine first via Hantzsch synthesis—enables precise 4-substitution.
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling has been employed to introduce amines into preformed thiazoles. For instance, treating 4-bromothiazole with morpholine under Pd(OAc)₂/Xantphos catalysis yielded 4-morpholinothiazole with 75% efficiency. This method is particularly valuable for late-stage diversification.
Biological Applications and Structure-Activity Relationships
This compound derivatives exhibit broad pharmacological potential, as illustrated by recent studies:
DNA Gyrase Inhibition
Imran et al. synthesized 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, demonstrating potent DNA gyrase inhibition (IC₅₀ = 1.2–4.8 μM). The 4-morpholino group enhanced bacterial membrane penetration, with minimal cytotoxicity against human cell lines.
Antitubercular Activity
Thiazol-4(5H)-one analogues, synthesized via cyclocondensation of thiosemicarbazides with α-keto acids, showed marginal activity against Mycobacterium tuberculosis (MIC = 32–64 μg/mL). While these are thiazolidinones, the methods inform strategies for 4-amine functionalization.
Comparative Analysis of Synthetic Methods
| Method | Reactants | Yield (%) | Regioselectivity | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thiourea | 60–80 | Moderate | Scalability |
| Multi-Component Reaction | Acid Chloride, Amine, Thiocyanate | 70–85 | High | Atom Economy |
| Buchwald-Hartwig | 4-Bromothiazole, Amine | 65–75 | Excellent | Late-Stage Diversification |
Chemical Reactions Analysis
Oxidation Reactions
Thiazol-4-amine undergoes oxidation at the sulfur atom or the amine group under controlled conditions:
-
Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thiazole ring to sulfoxides or sulfones, depending on reaction time and stoichiometry .
-
Amine oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaClO) can oxidize the primary amine to a nitro group, yielding nitro-substituted thiazole derivatives .
Example :
Reduction Reactions
Reduction targets the thiazole ring or substituents:
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Ring reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the thiazole ring to a thiazolidine derivative.
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Nitro group reduction : If present, nitro groups are reduced to amines using Sn/HCl or H₂/Pd-C.
Example :
Electrophilic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution at the C-2 and C-5 positions:
-
Halogenation : Iodine (I₂) or bromine (Br₂) in acetic acid introduces halogens at C-2 .
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Nitration : Nitration with HNO₃/H₂SO₄ yields 5-nitro-thiazol-4-amine .
Nucleophilic Substitution
The amine group participates in nucleophilic reactions:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .
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Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .
Example :
Cyclization and Condensation Reactions
This compound serves as a precursor in heterocyclic synthesis:
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Hantzsch-like synthesis : Reacts with α-halo ketones (e.g., 2-bromoacetophenone) and thiourea to form substituted thiazoles .
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Thiazolidinone formation : Condensation with aldehydes and mercaptoacetic acid yields thiazolidin-4-ones under solvent-free or green conditions .
Example :
Reaction Mechanisms and Key Intermediates
| Reaction Type | Mechanism | Key Intermediate |
|---|---|---|
| Oxidation | Radical pathway for sulfur oxidation; nitroso intermediates for amine oxidation | Sulfoxide radical, nitroso compound |
| Reduction | Hydride transfer (NaBH₄) or hydrogenolysis (H₂/Pd-C) | Thiazolidine imine |
| Substitution | SN² for alkylation; electrophilic aromatic substitution | Wheland intermediate (electrophilic substitution) |
Synthetic Routes and Yields
Scientific Research Applications
Medicinal Chemistry
Thiazol-4-amine has been extensively studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive and gram-negative bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound and its derivatives have been evaluated for anticancer activity. Compounds containing this moiety have shown promise in inhibiting tumor growth in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the disruption of specific pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Some studies suggest that this compound derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
This compound is also utilized in the development of agrochemicals. Its ability to act as a building block for various pesticides and herbicides highlights its importance in agricultural chemistry.
Pesticide Development
Compounds derived from this compound have been synthesized and tested for their efficacy as pesticides. They exhibit activity against a range of agricultural pests, contributing to crop protection strategies .
Material Science
In addition to biological applications, this compound is explored for its potential in materials science.
Dyes and Pigments
This compound derivatives are used in the synthesis of dyes due to their vibrant colors and stability under various conditions. For example, compounds like isoindigo have been synthesized using this compound as a precursor .
Polymeric Materials
The unique chemical properties of this compound allow it to be incorporated into polymeric materials, enhancing their functionality. Research is ongoing to develop new materials with improved properties for industrial applications .
Synthesis and Biological Evaluation
A study published in the International Journal of Pharmaceutical Sciences Review and Research detailed the synthesis of novel thiazole derivatives based on this compound. These compounds were evaluated for their antimicrobial activities against several pathogens, demonstrating significant inhibition rates .
Thiazole Derivatives in Cancer Research
Another research effort focused on synthesizing thiazole derivatives that showed enhanced anticancer activity against specific cancer cell lines. The study identified structural features that correlate with increased potency, providing insights into the design of future therapeutic agents .
Mechanism of Action
Thiazol-4-amine can be compared with other thiazole derivatives such as thiazole-2-amine and thiazole-5-amine. While all these compounds share the thiazole ring structure, their reactivity and biological activities differ due to the position of the amino group. This compound is unique in its ability to undergo specific substitution reactions at the 4-position, which can lead to the formation of diverse and biologically active compounds.
Comparison with Similar Compounds
Physicochemical Properties
- Thiazol-4-amine HCl : Hygroscopic, requiring controlled storage .
- Thiazol-2-amine derivatives : Higher molecular weights (190–287 g/mol) and melting points (115–213°C) due to aryl substituents .
- Benzothiadiazol-4-amine analogs (e.g., 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine): Feature fused aromatic rings, increasing synthetic complexity (8-step synthesis) and stability .
Key Insights and Implications
- Amine Position: The 4-position in thiazole derivatives is less common than the 2-position, leading to distinct synthetic challenges and novel bioactivity profiles.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance anti-inflammatory activity in thiazol-2-amines, while bulky hybrids (e.g., oxadiazole) improve anticancer potency in thiazol-4-amines.
- Synthetic Complexity : this compound derivatives often require multi-step syntheses compared to thiazol-2-amines, impacting scalability and cost .
Biological Activity
Thiazol-4-amine is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.
1. Synthesis of this compound Derivatives
This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with amines or other nucleophiles. The synthesis typically aims to enhance the biological activity of the parent compound by modifying its structure.
Example Synthesis Pathway
- Reagents : Thiazole, amine derivatives.
- Conditions : Solvent (e.g., ethanol), temperature control.
- Yield : Varies based on substituents and reaction conditions.
2. Biological Activities
This compound and its derivatives exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.
2.1 Anticancer Activity
A series of studies have demonstrated that this compound derivatives can act as potent anticancer agents:
- Mechanism of Action : Many thiazole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) was shown to induce G2/M phase arrest in cancer cells with IC50 values ranging from 0.36 to 0.86 μM across different cell lines .
- Case Study : In a study evaluating various thiazole derivatives, compound p2 exhibited significant activity against the MCF7 breast cancer cell line, comparable to standard chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 10s | 0.36 - 0.86 | SGC-7901 | Tubulin polymerization inhibitor |
| p2 | Not specified | MCF7 | Anticancer activity |
2.2 Antimicrobial Activity
Thiazol-4-amines also demonstrate promising antimicrobial properties:
- Antibacterial and Antifungal Activity : Several derivatives have shown activity comparable to standard antibiotics like norfloxacin and fluconazole. For example, compounds p2, p3, p4, and p6 exhibited significant antimicrobial effects against various pathogens .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of thiazol-4-amines is crucial for the development of more effective compounds:
- Key Modifications : Substituents on the thiazole ring significantly influence biological activity. For instance:
4. Molecular Docking Studies
Molecular docking studies provide insights into how thiazol-4-amines interact with their biological targets:
Q & A
Q. What are common synthetic routes for preparing Thiazol-4-amine derivatives in academic research?
this compound derivatives are typically synthesized via condensation reactions between carboxylic acids and amines. For example, method A involves coupling an acid (e.g., 3,4,5-trimethoxybenzoic acid) with an amine (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) in the presence of a coupling agent, yielding products with 39–75% efficiency. Recrystallization from ethanol or methanol ensures purity, validated by NMR and HPLC (>98% purity) .
Q. Which characterization techniques are essential for confirming this compound derivatives?
Key techniques include:
- 1H/13C NMR spectroscopy to verify structural integrity (e.g., methyl proton signals at δ 1.2–1.5 ppm).
- ESI-MS for molecular weight confirmation (e.g., m/z 450–600 range).
- HPLC to assess purity (>98% in most cases).
- Melting point analysis (e.g., 97–100°C for compound 60) .
Q. How are this compound intermediates stabilized during synthesis?
Hygroscopic derivatives like Thiazol-4-ylmethanamine dihydrochloride require storage in anhydrous conditions under inert gas (N2/Ar). Dihydrochloride salts are preferred for enhanced stability and solubility in polar solvents .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of this compound-based pharmacophores?
Hybrid exchange-correlation functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting electronic properties (e.g., HOMO-LUMO gaps) and reaction thermodynamics (atomization energy errors <2.4 kcal/mol). DFT-guided molecular docking can predict binding affinities for peptidomimetic analogues .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Q. How does crystallography aid in structural analysis of this compound complexes?
SHELX software (e.g., SHELXL/SHELXS) refines high-resolution X-ray diffraction data to determine bond lengths, angles, and torsional conformations. For example, cyclopenta[d][1,3]this compound dihydrochloride structures reveal planar thiazole rings with ±5° deviations .
Q. What methodologies improve yields in multi-step this compound syntheses?
- Optimize stoichiometry (1:1.2 amine:acid ratio).
- Use microwave-assisted heating to reduce reaction time (e.g., 7 hrs → 2 hrs).
- Introduce fluorinated substituents (e.g., 4,4-difluorocyclohexyl) to enhance crystallinity and reduce byproducts (yield increases from 6% to 67%) .
Q. How are this compound derivatives applied in peptidomimetic drug discovery?
They serve as rigid scaffolds mimicking peptide backbones. For instance, compound 69 (N-(4,4-difluorocyclohexyl)-thiazole-4-carboxamide) exhibits enhanced metabolic stability via fluorine substitution, validated by in vitro protease resistance assays .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound synthetic workflows?
- Document reaction parameters (temperature, solvent purity, stirring rate).
- Use internal standards (e.g., deuterated solvents) for NMR calibration.
- Share raw spectral data and crystallographic CIF files via repositories like Cambridge Structural Database .
Q. How should researchers handle discrepancies in biological activity data for this compound analogues?
- Perform dose-response curves (IC50/EC50) in triplicate.
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference with cheminformatics models (e.g., QSAR) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
